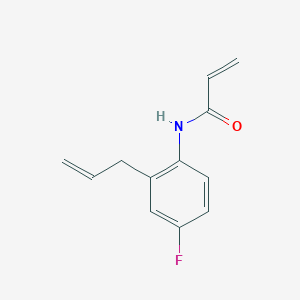
N-Acryloyl-2-allyl-4-fluoroaniline
Cat. No. B8322973
M. Wt: 205.23 g/mol
InChI Key: QQBJKGBZDUVYDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07888345B2
Procedure details


A round-bottom flask containing the product from Step 2 (4.51 g, 21.9 mmol) was fitted with a stirbar and septa. Dichloromethane (800 mL) and Zhan catalyst I (0.735 g, 1.11 mmol) were added, and the resulting solution was stirred for 18 hours at room temperature. The reaction was then concentrated in vacuo and recrystallized from dichloromethane to give the desired product.

[Compound]
Name
catalyst I
Quantity
0.735 g
Type
catalyst
Reaction Step Two


Name
Identifiers


|
REACTION_CXSMILES
|
[CH2:1]([C:4]1[CH:9]=[C:8]([F:10])[CH:7]=[CH:6][C:5]=1[NH:11][C:12](=[O:15])[CH:13]=[CH2:14])C=C>ClCCl>[F:10][C:8]1[CH:7]=[CH:6][C:5]2[NH:11][C:12](=[O:15])[CH:13]=[CH:14][CH2:1][C:4]=2[CH:9]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.51 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)C1=C(C=CC(=C1)F)NC(C=C)=O
|
Step Two
[Compound]
|
Name
|
catalyst I
|
|
Quantity
|
0.735 g
|
|
Type
|
catalyst
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
800 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting solution was stirred for 18 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was fitted with a stirbar and septa
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction was then concentrated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from dichloromethane
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
